

# Spectroscopic comparison between different N-protected derivatives of (S)-3-hydroxypiperidine

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## Compound of Interest

Compound Name: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

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## A Comparative Spectroscopic Analysis of N-Protected (S)-3-Hydroxypiperidine Derivatives

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the synthesis of complex molecules. This guide provides a comparative spectroscopic analysis of three common N-protected derivatives of (S)-3-hydroxypiperidine: N-Boc, N-Cbz, and N-Fmoc. The data presented here, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for the identification and characterization of these important synthetic intermediates.

(S)-3-hydroxypiperidine is a versatile chiral building block in the synthesis of numerous pharmaceutical compounds. The protection of the secondary amine is a common strategy to prevent unwanted side reactions and to control stereochemistry. The choice of the protecting group can significantly influence the spectroscopic properties of the molecule. This guide aims to provide a clear comparison of these effects.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the N-Boc, N-Cbz, and N-Fmoc protected derivatives of (S)-3-hydroxypiperidine.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	N-Boc-(S)-3-hydroxypiperidine	N-Cbz-(S)-3-hydroxypiperidine	N-Fmoc-(S)-3-hydroxypiperidine
Piperidine Ring Protons	1.43-1.93 (m, 4H), 2.85-3.75 (m, 5H)	~1.5-2.0 (m, 4H), ~3.2-4.2 (m, 5H)	~1.6-2.2 (m, 4H), ~3.0-4.4 (m, 5H)
Hydroxyl Proton (-OH)	~1.7 (br s, 1H)	Variable	Variable
Boc Protons (-C(CH <sub>3</sub> ) <sub>3</sub> )	1.45 (s, 9H)	-	-
Cbz Protons (-CH <sub>2</sub> Ph)	-	5.14 (s, 2H), 7.28-7.39 (m, 5H)	-
Fmoc Protons	-	-	4.23 (t, 1H), 4.45 (d, 2H), 7.32 (t, 2H), 7.41 (t, 2H), 7.60 (d, 2H), 7.77 (d, 2H)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon	N-Boc-(S)-3-hydroxypiperidine	N-Cbz-(S)-3-hydroxypiperidine	N-Fmoc-(S)-3-hydroxypiperidine
Piperidine C3	66.8	~66-68	~67-69
Piperidine C2, C6	44.5, 51.5	~44-46, ~51-53	~45-47, ~52-54
Piperidine C4, C5	23.5, 32.5	~23-25, ~32-34	~24-26, ~33-35
Boc Carbons	79.5 ( $\text{C}(\text{CH}_3)_3$ ), 28.4 ( $\text{C}(\text{CH}_3)_3$ ), 154.9 (C=O)	-	-
Cbz Carbons	-	67.2 ( $\text{CH}_2$ ), 127.9, 128.0, 128.5, 136.8 (Aromatic), 155.2 (C=O)	-
Fmoc Carbons	-	47.4 (CH), 67.5 ( $\text{CH}_2$ ), 120.1, 125.2, 127.2, 127.8, 141.4, 144.0 (Aromatic), 155.5 (C=O)	-

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Derivative	Molecular Formula	Molecular Weight ( g/mol )	Key MS Fragments (m/z)	Key IR Absorptions (cm <sup>-1</sup> )
N-Boc-(S)-3-hydroxypiperidin e	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>	201.26[1]	202 [M+H] <sup>+</sup> , 146 [M-tBu+H] <sup>+</sup> , 102 [M-Boc+H] <sup>+</sup>	~3400 (O-H), ~2970, 2870 (C-H), ~1680 (C=O, carbamate)
N-Cbz-(S)-3-hydroxypiperidin e	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.28	236 [M+H] <sup>+</sup> , 108 (benzyl), 91 (tropylium)	~3400 (O-H), ~3030 (C-H, aromatic), ~2940, 2860 (C-H, aliphatic), ~1690 (C=O, carbamate)
N-Fmoc-(S)-3-hydroxypiperidin e	C <sub>20</sub> H <sub>21</sub> NO <sub>3</sub>	323.39	324 [M+H] <sup>+</sup> , 179 (fluorenyl), 91	~3400 (O-H), ~3060 (C-H, aromatic), ~2940, 2860 (C-H, aliphatic), ~1690 (C=O, carbamate)

## Experimental Protocols

A general overview of the methodologies used to obtain the spectroscopic data is provided below.

## Synthesis of N-Protected (S)-3-hydroxypiperidine Derivatives

The N-protected derivatives were synthesized from (S)-3-hydroxypiperidine.

- N-Boc derivative: (S)-3-hydroxypiperidine was reacted with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base such as sodium bicarbonate in a suitable solvent like a mixture of water and dioxane. The reaction mixture was stirred at room temperature.

- N-Cbz derivative: (S)-3-hydroxypiperidine hydrochloride was reacted with benzyl chloroformate in a biphasic solvent system (e.g., THF/water) with a base like sodium carbonate to neutralize the hydrochloride salt and facilitate the reaction.
- N-Fmoc derivative: (S)-3-hydroxypiperidine was reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, typically in a solvent such as dichloromethane.

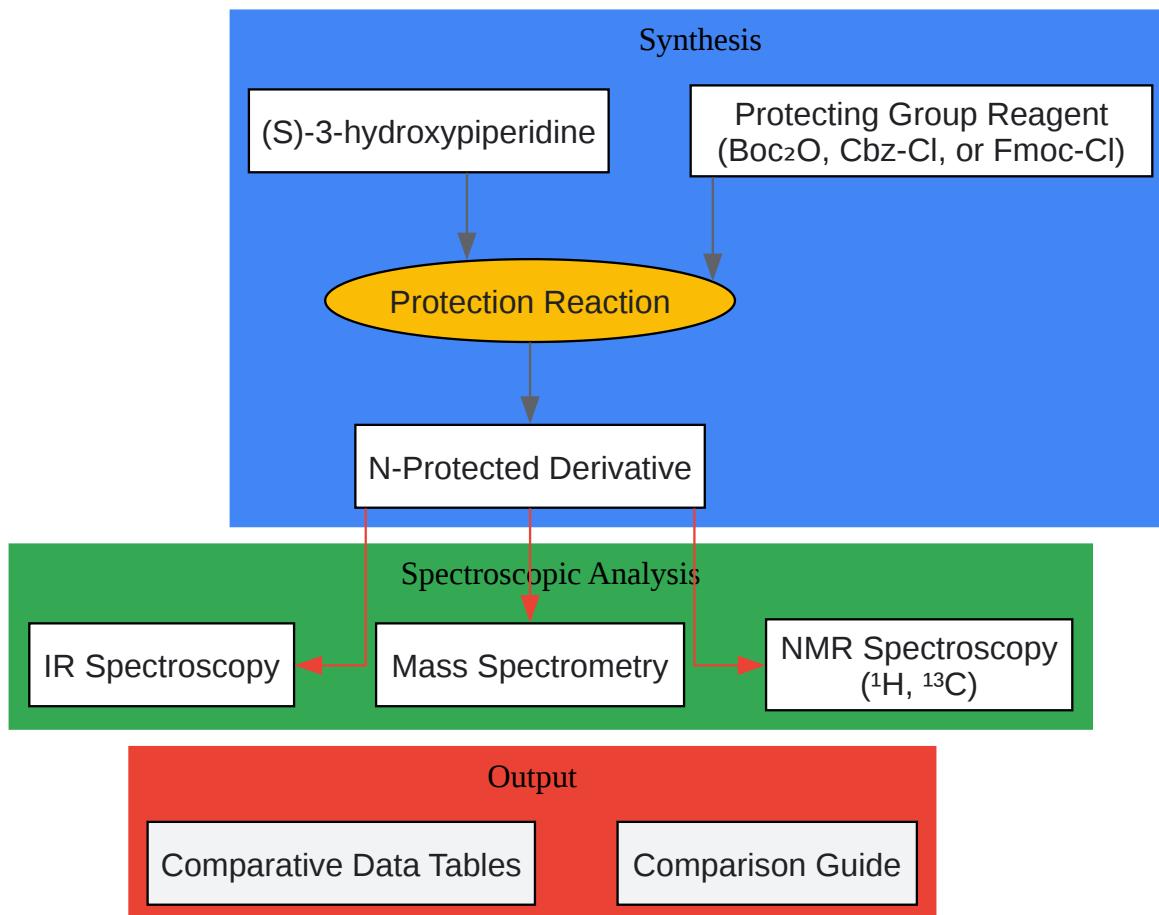
Following the reaction, the products were isolated and purified using standard techniques such as extraction and column chromatography.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples were dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or methanol-d<sub>4</sub> ( $\text{CD}_3\text{OD}$ ), with tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer, typically using Electrospray Ionization (ESI) in positive ion mode. The samples were dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

## Visualization of the Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of the N-protected (S)-3-hydroxypiperidine derivatives is illustrated in the following diagram.



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Caption: General workflow for synthesis and analysis.

This guide provides a foundational spectroscopic comparison of N-Boc, N-Cbz, and N-Fmoc protected (S)-3-hydroxypiperidine. The distinct spectroscopic signatures of each protecting group, particularly in NMR and IR spectroscopy, allow for their unambiguous identification. This information is intended to assist researchers in the efficient characterization of these valuable synthetic intermediates.

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## References

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